![molecular formula C21H20N6O2 B2578712 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034464-19-0](/img/structure/B2578712.png)
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
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Description
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C21H20N6O2 and its molecular weight is 388.431. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyridine and Fused Pyridine Derivatives
Research by Al-Issa (2012) explored the synthesis of a new series of pyridine and fused pyridine derivatives, demonstrating the versatility of pyridine scaffolds in synthesizing diverse heterocyclic compounds. This study underscores the utility of pyridine and related nitrogen heterocycles in medicinal chemistry and organic synthesis (Al-Issa, 2012).
Nickel-Catalyzed Cross-Coupling Reactions
Melzig, Metzger, and Knochel (2010) reported the nickel-catalyzed cross-coupling of thiomethyl-substituted N-heterocycles with organozinc reagents, highlighting the method's efficiency in forming carbon-heteroatom bonds at room temperature. This research is crucial for developing novel synthetic routes in pharmaceuticals and agrochemicals (Melzig, Metzger, & Knochel, 2010).
Solvent-Free Heterocyclic Synthesis
Martins et al. (2009) reviewed the solvent-free synthesis of heterocycles, emphasizing environmentally friendly methodologies in synthesizing biologically active compounds. The review covers various heterocycles, including quinazolines, which are structurally related to the compound of interest, highlighting the importance of green chemistry in drug discovery (Martins et al., 2009).
ADP-Ribosylation Studies
Lindgren et al. (2013) synthesized and evaluated a series of compounds to study ADP-ribosylation, identifying selective inhibitors of the ADP-ribosyltransferase ARTD3/PARP3. This research contributes to understanding the role of ADP-ribosylation in DNA repair and cancer biology (Lindgren et al., 2013).
Antimicrobial Evaluation of Heterocycles
Hassan and Farouk (2017) synthesized and evaluated the antimicrobial activity of novel heterocycles derived from quinolinyl chalcone, demonstrating the potential of heterocyclic compounds in developing new antimicrobials (Hassan & Farouk, 2017).
properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c1-26-19(8-10-25-26)18-7-6-15(12-22-18)13-23-20(28)9-11-27-14-24-17-5-3-2-4-16(17)21(27)29/h2-8,10,12,14H,9,11,13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRIPWSRZGWUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
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